3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
Overview
Description
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C6H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, which in turn is bonded to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. Both methods start from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride (Bu3SnH) and provided the desired compound upon decarboxylation. In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of readily available precursors and efficient reaction conditions makes these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 3-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Uniqueness
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSULKAPJHICPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093750-93-6 | |
Record name | 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advantages of the reported synthetic methods for 3-(trifluoromethyl)cyclobutane-1-carboxylic acid?
A: The research article ["Two Scalable Syntheses of this compound" []] describes two efficient synthetic routes for producing this compound starting from readily available 4-oxocyclobutane precursors []. The main advantages of these methods are:
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